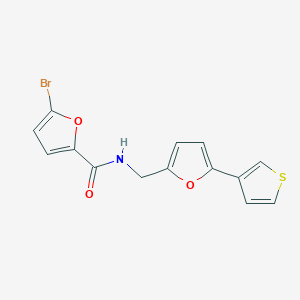

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide

Description

5-Bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a brominated furan carboxamide derivative featuring a methylene bridge linking a 5-bromofuran-2-carboxamide moiety to a 5-(thiophen-3-yl)furan-2-yl group. This compound integrates two heterocyclic systems (furan and thiophene), which are known for their electronic and steric tunability in medicinal chemistry and materials science. The thiophene substituent introduces π-conjugation and sulfur-based interactions, which may modulate solubility and target affinity .

Properties

IUPAC Name |

5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3S/c15-13-4-3-12(19-13)14(17)16-7-10-1-2-11(18-10)9-5-6-20-8-9/h1-6,8H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMSWVLXYDJIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the thiophene and furan rings through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as a therapeutic agent due to its structural properties that influence biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit selective cytotoxic effects on cancer cells. For instance, derivatives of furan and thiophene have been documented to inhibit growth in various cancer cell lines by targeting specific pathways involved in tumorigenesis . The incorporation of bromine in the structure may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further anticancer studies.

Antimicrobial Properties

Compounds containing furan and thiophene rings have demonstrated antimicrobial activity against a range of pathogens. The unique electronic properties imparted by the bromine atom and the heterocyclic structures may contribute to their efficacy against resistant strains of bacteria .

Biological Studies

The interactions of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide with biological macromolecules have been explored to understand its mechanism of action.

Enzyme Inhibition

Studies suggest that similar compounds can act as inhibitors for key enzymes involved in metabolic pathways, such as glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition can lead to selective toxicity toward cancer cells while sparing normal cells .

Interaction with Nucleic Acids

Research has indicated the potential for this compound to interact with nucleic acids, which could be leveraged for developing novel nucleic acid-based therapies or diagnostics .

Material Science Applications

Beyond medicinal applications, this compound may also find utility in materials science.

Organic Electronics

The presence of thiophene and furan moieties positions this compound as a candidate for organic semiconductor applications. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties .

Photoluminescent Materials

The photoluminescent properties of furan derivatives suggest potential applications in optoelectronic devices. By modifying the structure, it may be possible to enhance the light-emitting properties suitable for display technologies .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing derivatives of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide, revealing insights into its practical applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Heterocyclic Diversity : Replacement of the thiophen-3-yl group with thiazole (), morpholine (), or tetrahydrobenzothiophene () alters electronic properties and steric bulk, impacting binding pocket compatibility.

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) may enhance metabolic stability, while lipophilic groups (e.g., acetylphenyl in ) could improve membrane permeability.

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature enhances reactivity in cross-coupling reactions, as seen in .

- Steric Considerations : Bulky substituents (e.g., tetrahydrobenzothiophene in ) may limit target engagement despite improving metabolic stability.

- Activity Trends: Small lipophilic groups (e.g., methyl, halogen) maintain bioactivity in SGLT2 inhibitors, while polar groups (e.g., cyano) lead to activity loss .

Biological Activity

5-Bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is , with a molecular weight of 352.20 g/mol. The structure features bromine, thiophene, and furan moieties which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrN₂O₃S |

| Molecular Weight | 352.20 g/mol |

| CAS Number | 2034486-49-0 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of furan derivatives followed by the introduction of thiophene and furan rings through coupling reactions. Catalysts such as palladium or copper are often employed to enhance reaction efficiency.

Antimicrobial Properties

Research indicates that 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 μg/mL |

| Escherichia coli | No activity |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it can inhibit the growth of various cancer cells, with IC50 values indicating effective concentrations:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | <10 |

| HeLa (cervical cancer) | <10 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is believed to involve interactions with specific molecular targets within microbial cells and cancer cells. The compound may bind to enzymes or receptors, altering their activity and leading to cell death or growth inhibition.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effect on biofilm formation in Staphylococcus aureus. It was found to significantly reduce biofilm biomass without affecting planktonic cell viability, indicating a unique mechanism that could be exploited in clinical settings .

- Cytotoxicity Assessment : In another study, the compound was tested against multiple cancer cell lines, revealing preferential toxicity towards rapidly dividing cells compared to normal fibroblasts. This selectivity suggests potential therapeutic benefits in targeting cancer cells while minimizing damage to healthy tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.